1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a methanone bridge to a 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole moiety. Its synthesis likely follows methods analogous to related derivatives, such as coupling spirocyclic amines with activated carbonyl intermediates under anhydrous conditions . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally similar analogs exhibit diverse biological activities, including σ receptor modulation .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O3/c17-16(18,19)11-1-3-12(4-2-11)24-21-13(20-22-24)14(25)23-7-5-15(6-8-23)26-9-10-27-15/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJCDANCAUTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, with CAS number 898756-30-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 405.41 g/mol. Its structure features a spirocyclic framework that is characteristic of various bioactive compounds.
1. Sigma Receptor Binding
Research has shown that derivatives of the spiro compound exhibit high affinity for sigma receptors, particularly σ1 receptors. One study reported that a related compound demonstrated a binding affinity (K(i)) of 5.4 ± 0.4 nM for σ1 receptors and significant selectivity for σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) . This indicates that the compound may play a role in modulating neurotransmitter systems.
2. Acetylcholine Antagonism
The compound has been evaluated for its acetylcholine antagonistic activity, which is crucial for understanding its potential therapeutic applications in treating gastroenteric disorders. The antagonistic effects were assessed using methods that measure the reduction in the contractile response of guinea pig intestines to acetylcholine . These findings suggest that it could be beneficial in managing conditions like gastric hyperacidity and ulcers.
Table: Summary of Biological Activities
Case Study 1: Sigma Receptor Ligands
A series of studies have synthesized various piperidine compounds related to the spiro compound, demonstrating their efficacy as σ1 receptor ligands. These studies emphasize the importance of structural modifications to enhance receptor affinity and selectivity .
Case Study 2: Gastroenteric Applications
In preclinical trials, compounds with similar structures have shown promise in reducing gastric acid secretion and alleviating symptoms associated with gastroenteric disorders. The specific mechanisms involve modulation of cholinergic pathways, highlighting the therapeutic potential of this class of compounds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs share the 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethanone scaffold but differ in the substituent on the aryl/heteroaryl group. Below is a comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
